molecular formula C6H4Cl2N2O4S B1410162 3,4-Dichloro-2-nitrobenzenesulfonamide CAS No. 1806367-57-6

3,4-Dichloro-2-nitrobenzenesulfonamide

Cat. No. B1410162
CAS RN: 1806367-57-6
M. Wt: 271.08 g/mol
InChI Key: WAHPHFKOTIFLPG-UHFFFAOYSA-N
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Description

3,4-Dichloro-2-nitrobenzenesulfonamide, also known as DCNB, is a synthetic organic compound that has been used in a variety of scientific research applications. It is a white crystalline solid with a molecular weight of 243.04 g/mol and a melting point of 163-164 °C. DCNB has been used in the study of various biochemical and physiological processes, as well as in laboratory experiments.

Scientific Research Applications

  • Electrophilic Nitrogen Source in Organic Synthesis :

    • N,N-dichloro-o-nitrobenzenesulfonamide (2-NsNCl2), a derivative of 3,4-Dichloro-2-nitrobenzenesulfonamide, has been found effective as an electrophilic nitrogen source for direct diamination of alpha, beta-unsaturated ketones. This process does not require metal catalysts and is convenient to carry out, contributing to advancements in organic synthesis (Pei et al., 2003).
  • Preparation of Secondary Amines and Protection of Amines :

    • 2- and 4-Nitrobenzenesulfonamides, closely related to this compound, are used in the smooth alkylation of primary amines to yield N-alkylated sulfonamides. This process facilitates the preparation of secondary amines and offers a method for protecting amine groups in chemical synthesis (Fukuyama et al., 1995).
  • Role in Carbonic Anhydrase Inhibition :

    • 4-Chloro-3-nitrobenzenesulfonamide, another derivative, can react with electrophilic phenols to form [1,4]oxazepine-based primary sulfonamides. These compounds have demonstrated strong inhibition of human carbonic anhydrases, which are significant for therapeutic applications (Sapegin et al., 2018).
  • Oxidimetric Reagent in Analytical Chemistry :

    • N,N′-dichloro-p-nitrobenzenesulfonamide (dichloramine-N) has been synthesized and used as an oxidimetric reagent for determining various reductants like ascorbic acid and glutathione. Its analytical applications highlight its utility in quantitative chemical analysis (Gowda et al., 1981).
  • Combustion and Thermodynamic Studies :

    • The energies of combustion and enthalpies of formation of various nitrobenzenesulfonamides, including 2-nitrobenzenesulfonamide, have been determined using combustion calorimetry. These studies provide valuable data for understanding the thermodynamics of these compounds (Camarillo & Flores, 2010).
  • Solid-Phase Synthesis Applications :

    • Polymer-supported benzenesulfonamides prepared from immobilized primary amines and 2/4-nitrobenzenesulfonyl chloride, which is related to this compound, have been used in chemical transformations to yield diverse chemical scaffolds. This application is crucial in the field of combinatorial chemistry (Fülöpová & Soural, 2015).
  • Vibrational Spectroscopic Analysis :

    • The vibrational spectroscopic properties of 2-, 3-, 4-nitrobenzenesulfonamides have been analyzed using FT-IR and FT-Raman techniques along with DFT quantum chemical calculations, providing insights into their molecular structure and characteristics (Karabacak et al., 2012).

properties

IUPAC Name

3,4-dichloro-2-nitrobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl2N2O4S/c7-3-1-2-4(15(9,13)14)6(5(3)8)10(11)12/h1-2H,(H2,9,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAHPHFKOTIFLPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1S(=O)(=O)N)[N+](=O)[O-])Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl2N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401271395
Record name Benzenesulfonamide, 3,4-dichloro-2-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401271395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1806367-57-6
Record name Benzenesulfonamide, 3,4-dichloro-2-nitro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1806367-57-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenesulfonamide, 3,4-dichloro-2-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401271395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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